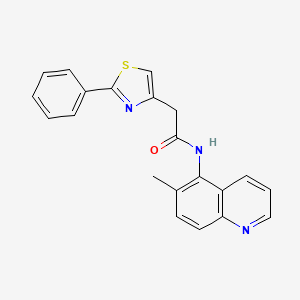
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, also known as DBPP, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. DBPP belongs to the class of benzoxazinone derivatives and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation and cancer progression. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been found to reduce the expression of genes involved in cancer progression, such as MMP-2 and MMP-9. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. It has also been shown to have low toxicity, making it a safe compound to work with. However, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has poor solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one. One area of research could focus on the development of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as a potential drug for the treatment of neurodegenerative diseases. Another area of research could investigate the use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in combination with other compounds for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one and its effects on various pathways and enzymes. Overall, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has shown promising results in scientific research and has the potential to be a valuable compound in various fields of science.
Synthesemethoden
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-aminophenol with benzaldehyde, followed by cyclization and reduction. The final product is obtained through a condensation reaction of the intermediate with phenylacetone. The synthesis method of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its potential application in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development in this field.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(11-10-14-6-2-1-3-7-14)18-12-13-20-16-9-5-4-8-15(16)18/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLRUJSMLJKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)


![1-(3-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7563946.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)
![7-(difluoromethyl)-5-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563960.png)
![N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide](/img/structure/B7563967.png)

![N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide](/img/structure/B7563978.png)
![7a-methyl-N-(2-methylcyclohexyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7563980.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)
![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)